Tetromycin B

Vue d'ensemble

Description

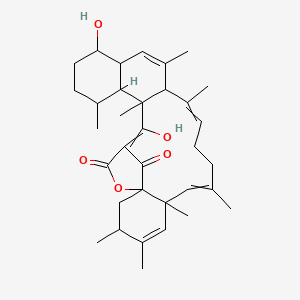

Tetromycin B is an unusual tetronic acid, structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin . It has pronounced activity against antibiotic susceptible and resistant Gram-positive bacteria including MRSA . It is also a cysteine protease inhibitor with Ki values for rhodesain, falcipain-2, cathepsin L, and cathepsin B .

Synthesis Analysis

Tetromycin B and its derivatives were isolated from Streptomyces axinellae Pol001 T cultivated from the Mediterranean sponge Axinella polypoides . The structures were assigned using extensive 1D and 2D NMR spectroscopy as well as HRESIMS analysis .Molecular Structure Analysis

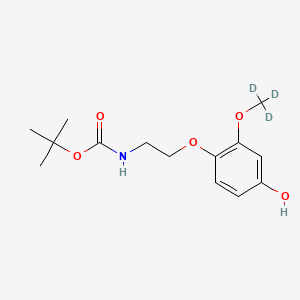

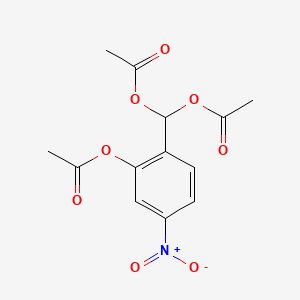

The molecular formula of Tetromycin B is C34H46O5 . Its molecular weight is 534.7 .Chemical Reactions Analysis

Tetromycin B has been tested for antiparasitic activities against Leishmania major and Trypanosoma brucei, and for protease inhibition against several cysteine proteases such as falcipain, rhodesain, cathepsin L, cathepsin B, and viral proteases SARS-CoV M pro, and PL pro .Physical And Chemical Properties Analysis

Tetromycin B is a light tan solid . It is soluble in ethanol, methanol, DMF, and DMSO .Applications De Recherche Scientifique

Antimicrobial Activity

Tetramycin B, a novel polyene agriculture antibiotic, has excellent antimicrobial activity against many plant pathogens . It has been shown to have superior antibacterial and antifungal activity against Pseudomonas syringae pv. actinidiae, Pseudomonas fulva, Agrobacterium tumefaciens, Botryosphaeria dothidea, Phomopsis sp., Alternaria tenuissima, Armillariella mellea and Phytophthora cactorum of kiwifruit pathogens .

Control Efficacy against Kiwifruit Diseases

Tetramycin B has been found to have good field control efficacies against four serious diseases in kiwifruit: canker, soft rot, blossom blight, and brown spot disease . It has been shown to increase fruit resistance substances contents, activate fruit superoxide dismutase and polyphenoloxidase activities, as well as remarkably enhance fruit growth, improve fruit quality and storability .

Generation of Improved Derivatives

Through pathway engineering, a derivative of Tetramycin B with improved pharmacological properties has been generated . This derivative, 12-decarboxy-12-methyl tetramycin B, was found to have higher antifungal activity against Saccharomyces cerevisiae and Rhodotorula glutinis, but lower hemolytic toxicity to erythrocyte .

Increased Production through Biosynthetic Engineering

Biosynthetic engineering strategies have been employed to increase the fermentation titer of Tetramycin B . By disrupting the biosynthetic gene cluster of nystatin and overexpressing the biosynthetic genes of malonyl-CoA from S. coelicolor M145, the titer of Tetramycin B was increased by 122% to 865±8 mg/L .

Application in Agriculture

Tetramycin B has been used as a preferred alternative to conventional antibiotics in kiwifruit production . Its application has been shown to notably increase fruit resistance substances contents, activate fruit superoxide dismutase and polyphenoloxidase activities, as well as remarkably enhance fruit growth, improve fruit quality and storability .

Potential for New Drug Development

The generation of the Tetramycin B derivative with improved pharmacological properties suggests potential for new drug development . The derivative, 12-decarboxy-12-methyl tetramycin B, exhibits higher antifungal activity and lower hemolytic toxicity, making it a promising candidate for medicinal applications .

Mécanisme D'action

Target of Action

Tetromycin B, like other tetracycline antibiotics, primarily targets the bacterial 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this target, Tetromycin B can effectively inhibit protein synthesis in bacteria, thereby preventing their growth and proliferation .

Mode of Action

Tetromycin B exerts its antibacterial effect by binding reversibly to the 30S ribosomal subunit of bacteria . This binding prevents the attachment of aminoacyl tRNA to the mRNA-ribosome complex during translation, thereby disrupting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The inhibition of protein synthesis by Tetromycin B affects multiple biochemical pathways within the bacterial cell. Since proteins serve as enzymes, structural components, and regulators of cellular functions, their synthesis is critical for the survival and growth of bacteria. By disrupting protein synthesis, Tetromycin B can interfere with various cellular processes, leading to the death of the bacteria .

Pharmacokinetics

It is known that tetracyclines, in general, are absorbed orally and widely distributed in the body . They are also known to bind to proteins in serum, which can affect their half-life and bioavailability .

Result of Action

The primary result of Tetromycin B’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Tetromycin B prevents bacteria from carrying out essential cellular functions, leading to their death . This makes Tetromycin B effective against a wide range of bacterial infections.

Action Environment

The action of Tetromycin B can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability, thereby influencing its efficacy . Additionally, the presence of certain ions or compounds can interfere with the drug’s activity. For example, divalent cations such as calcium and magnesium can form chelates with tetracyclines, reducing their antibacterial activity .

Safety and Hazards

Propriétés

IUPAC Name |

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACFQDZSKBTCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 76182290 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic targets of Tetromycin B and how does it interact with them?

A1: Research indicates that Tetromycin B displays time-dependent inhibition of cathepsin L-like proteases []. While the exact mechanism of action is still under investigation, this suggests that Tetromycin B might bind to and inhibit the activity of these proteases. Cathepsin L-like proteases play crucial roles in various physiological processes, and their dysregulation is implicated in diseases like parasitic infections and cancer. By inhibiting these proteases, Tetromycin B could potentially interfere with the life cycle of parasites like Trypanosoma brucei or modulate disease progression.

Q2: What is known about the antiparasitic activity of Tetromycin B?

A2: Tetromycin B has shown promising in vitro activity against Trypanosoma brucei [], the parasite responsible for African trypanosomiasis (sleeping sickness) in humans. Further research is needed to determine its efficacy in animal models and to elucidate the underlying mechanisms of its antiparasitic action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)